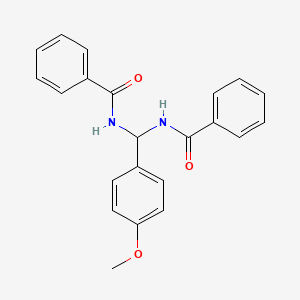
N,N'-(4-Methoxybenzylidene)bisbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(4-Methoxybenzylidene)bisbenzamide: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of two benzamide groups linked through a 4-methoxybenzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxybenzylidene)bisbenzamide typically involves the condensation reaction between 4-methoxybenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of N,N’-(4-Methoxybenzylidene)bisbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(4-Methoxybenzylidene)bisbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: N,N’-(4-Methoxybenzylidene)bisbenzamide is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biological effects.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: In the industrial sector, N,N’-(4-Methoxybenzylidene)bisbenzamide is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N,N’-(4-Methoxybenzylidene)bisbenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules, such as proteins and nucleic acids, can lead to biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine
- Bis(4-methoxybenzylidene)acetone
Comparison: N,N’-(4-Methoxybenzylidene)bisbenzamide is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For example, its methoxy groups can influence its solubility and interaction with other molecules, distinguishing it from other Schiff bases.
Propriétés
Formule moléculaire |
C22H20N2O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[benzamido-(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-27-19-14-12-16(13-15-19)20(23-21(25)17-8-4-2-5-9-17)24-22(26)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,23,25)(H,24,26) |
Clé InChI |
GKZMDKCQPPHMOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11985539.png)



![(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid](/img/structure/B11985559.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)

